1H-Indole-2-carbonyl fluoride
Description
1H-Indole-2-carbonyl fluoride is a fluorinated indole derivative characterized by a carbonyl fluoride (-COF) functional group at the 2-position of the indole ring. Indole derivatives are widely studied for their biological activity and utility in constructing heterocyclic frameworks . The introduction of a carbonyl fluoride group likely enhances electrophilicity, making it a candidate for nucleophilic substitution or coupling reactions, though its stability and handling requirements (e.g., moisture sensitivity) would differ significantly from non-fluorinated analogs.
Properties
CAS No. |
114085-25-5 |
|---|---|
Molecular Formula |
C9H6FNO |
Molecular Weight |
163.15 g/mol |
IUPAC Name |
1H-indole-2-carbonyl fluoride |
InChI |
InChI=1S/C9H6FNO/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H |
InChI Key |
ZZDJYQFNBXDYFZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)F |
Synonyms |
1H-Indole-2-carbonyl fluoride (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1H-Indole-2-carbonyl fluoride with structurally related indole derivatives, focusing on functional groups, physical properties, and reactivity.
Table 1: Key Properties of Selected Indole Derivatives
Note: Data for this compound are inferred from structural analogs due to absence in provided evidence.
Reactivity and Functional Group Analysis
Carbonyl Fluoride vs. Carboxylic Acid/Esters :
- The carbonyl fluoride group (-COF) is significantly more electrophilic than carboxylic acids (-COOH) or esters (-COOEt). This makes it a stronger candidate for acyl transfer reactions but also more moisture-sensitive .
- Esters (e.g., Indole-2-carboxylic acid ethyl ester) exhibit slower hydrolysis rates compared to fluorides, balancing reactivity and stability for synthetic applications.
Comparison with Aldehydes and Nitriles :
- Indole-3-carboxaldehyde (-CHO) is less reactive in nucleophilic substitutions but participates in condensations (e.g., forming Schiff bases) .
- Nitriles (e.g., 1H-Indole-2-carbonitrile) are stable under basic conditions but can be hydrolyzed to carboxylic acids or reduced to amines, offering diverse functionalization pathways .
Thermal Stability :
- Carboxylic acids (e.g., Indole-5-carboxylic acid, mp 208–210°C) and aldehydes (e.g., Indole-3-carboxaldehyde, mp 193–198°C) exhibit higher melting points than esters or nitriles, suggesting stronger intermolecular forces .
Notes
- Limitations : Direct data on this compound are absent in the provided evidence; comparisons rely on structurally related compounds.
- Research Gaps : Further studies on the compound’s spectroscopic data, toxicity, and catalytic applications are needed.
Q & A
Basic: What are the established synthetic routes for preparing 1H-Indole-2-carbonyl fluoride, and what critical parameters influence yield and purity?
Methodological Answer:
The most common synthesis involves reacting 1H-indole-2-carboxylic acid with fluorinating agents like carbonyl fluoride (COF₂) or oxalyl chloride (C₂O₂Cl₂) followed by fluoride substitution. A representative protocol includes:
- Dissolving 1H-indole-2-carboxylic acid in dichloromethane (DCM) under inert atmosphere.
- Adding oxalyl chloride and catalytic DMF at 0°C, followed by stirring at 20°C for 1 hour.
- Removing solvents under reduced pressure to isolate the acid chloride intermediate.
- Fluorination via reaction with anhydrous KF or HF-pyridine.
Critical Parameters:
- Temperature Control: Excess heat during fluorination can lead to decomposition or side reactions (e.g., ring fluorination).
- Moisture Sensitivity: Hydrolysis of intermediates (e.g., acid chloride) must be avoided by rigorous drying of solvents and reagents.
- Purification: Column chromatography or recrystallization is often required to remove unreacted starting materials or byproducts .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Analytical Techniques:
- ¹H/¹³C NMR: Key peaks include the indole aromatic protons (δ 7.1–7.8 ppm) and the carbonyl fluoride group (δ ~160 ppm for ¹³C).
- FT-IR: A strong C=O stretch near 1800 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹.
- Mass Spectrometry (EI/ESI): Molecular ion peak at m/z corresponding to the molecular formula (C₉H₅FNO).
Validation:
- Compare spectral data with literature or computational predictions (e.g., DFT).
- Purity assessment via HPLC (≥95% by area under the curve) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles. Use a fume hood for all procedures.
- Ventilation: Avoid inhalation of vapors; carbonyl fluorides are toxic and corrosive .
- Waste Management: Quench residual fluoride with aqueous calcium hydroxide before disposal. Store waste separately in labeled containers for professional treatment .
Advanced: How does the stability of this compound vary under different storage conditions (e.g., temperature, solvent)?
Methodological Answer:
Stability Studies:
- Solvent Effects: Stable in anhydrous DCM or THF for short-term storage (≤1 week at –20°C). Avoid protic solvents (e.g., methanol) to prevent hydrolysis.
- Temperature Sensitivity: Decomposes above 40°C, forming indole-2-carboxylic acid and HF.
- Light Sensitivity: Protect from UV light to avoid photodegradation.
Experimental Design:
- Monitor degradation via periodic NMR/HPLC over 30 days under varied conditions.
- Use Karl Fischer titration to quantify moisture in solvents .
Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer:
Reactivity Profile:
- The electron-withdrawing indole ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or alcohols).
- Kinetic Studies: Use stopped-flow techniques to measure reaction rates with varying nucleophiles (e.g., aniline vs. ethanol).
Theoretical Support:
- DFT calculations (e.g., Fukui indices) predict regioselectivity.
- Isotopic labeling (¹⁸O) can track acyl group transfer pathways .
Advanced: How should researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
Data Reconciliation Steps:
Reproduce Experiments: Verify synthesis and characterization under identical conditions.
Cross-Validate Techniques: Combine NMR, IR, and X-ray crystallography (if crystals are obtainable).
Consider Solvent Artifacts: Residual DMF in NMR samples can shift peaks; use deuterated solvents with <0.03% impurities.
Case Example:
Discrepancies in ¹³C NMR carbonyl signals may arise from varying concentrations or temperature during acquisition. Standardize data collection at 25°C and 10 mM concentration .
Advanced: What analytical methods are suitable for quantifying trace fluoride byproducts in reactions involving this compound?
Methodological Answer:
Quantitative Techniques:
- Ion-Selective Electrode (ISE): Calibrate with standard fluoride solutions (detection limit: 0.1 ppm).
- Ion Chromatography (IC): Separate and quantify fluoride anions in aqueous extracts.
Sample Preparation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
